N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-6-28-18-12-17(13-19(29-7-2)20(18)30-8-3)21(27)24-23-26-25-22(31-23)16-10-9-14(4)15(5)11-16/h9-13H,6-8H2,1-5H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUWBZLBZRJBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is usually synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Introduction of the Triethoxybenzamide Moiety: The final step involves the acylation of the oxadiazole intermediate with 3,4,5-triethoxybenzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s 3,4-dimethylphenyl and 3,4,5-triethoxybenzamide groups distinguish it from related derivatives. Key comparisons include:
- Triethoxy vs.
- Sulfanyl/Thiazole vs. Benzamide (): Compounds like 7h incorporate sulfanyl and thiazole moieties, which may enhance hydrogen-bonding interactions with biological targets (e.g., kinases or proteases).
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound possesses a complex structure characterized by a 1,3,4-oxadiazole moiety and a triethoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 392.42 g/mol. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles often exhibit significant antimicrobial properties. For instance, various 1,3,4-oxadiazole derivatives have shown activity against different bacterial strains. In vitro studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. A comparative study showed that similar oxadiazole derivatives exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, suggesting that this compound may possess comparable efficacy.
Enzyme Inhibition
This compound has also been investigated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. Studies reveal that certain oxadiazole derivatives exhibit lower IC50 values than established drugs like rivastigmine .
Neuroprotective Effects
The neuroprotective properties of oxadiazole derivatives are noteworthy. Compounds similar to this compound have demonstrated the ability to reduce oxidative stress and inhibit amyloid-beta aggregation in vitro. These activities are crucial for developing treatments for Alzheimer's disease and other neurodegenerative conditions.
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, several oxadiazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant cytotoxicity with IC50 values ranging from 15 to 30 µM across various cell lines .
Enzyme Inhibition Research
Another study focused on the enzyme inhibition properties of oxadiazoles. It was found that certain derivatives exhibited dual inhibition against AChE and BChE with IC50 values between 12.8 to 99.2 µM. The study highlighted the importance of substituent variations in enhancing bioactivity .
Comparative Analysis
Here is a comparison table showcasing various oxadiazole derivatives alongside their biological activities:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide | C20H20BrN3O2 | Anticancer | 25 |
| N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylacetamide | C17H18N4O3 | AChE Inhibitor | 33 |
| This compound | C19H24N4O5 | Anticancer & Neuroprotective | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
